molecular formula C7H14N2O2 B8686001 N-(2,2-diethoxyethyl)carbodiimide CAS No. 185312-09-8

N-(2,2-diethoxyethyl)carbodiimide

Cat. No.: B8686001
CAS No.: 185312-09-8
M. Wt: 158.20 g/mol
InChI Key: BTEMNMAMFPCZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Diethoxyethyl)carbodiimide is a specialized carbodiimide reagent developed to facilitate rapid synthesis of bioactive compounds, particularly imidazole derivatives and sulfonamide intermediates. Its structure features a carbodiimide group (-N=C=N-) linked to a diethoxyethyl moiety, which enhances solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) . This compound is noted for its stability under low-temperature storage, making it practical for laboratory use without decomposition .

In synthetic applications, it serves as a coupling agent, enabling the formation of amide bonds under mild conditions. Its preparation involves straightforward procedures, avoiding the need for extensive purification steps .

Properties

CAS No.

185312-09-8

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7-8H,3-5H2,1-2H3

InChI Key

BTEMNMAMFPCZKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN=C=N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N-(2,2-diethoxyethyl)carbodiimide and analogous carbodiimides:

Property This compound N,N’-Dicyclohexylcarbodiimide (DCC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Polycarbodiimide Resins (e.g., Carbodilite V-series)
Solubility Soluble in polar solvents (MeOH, DMSO) Limited solubility in water; soluble in organic solvents (DCM, THF) Water-soluble (hydrochloride salt) Waterborne formulations with hydrophilic segments
Primary Applications Peptide coupling, imidazole synthesis Peptide coupling, reagent in organic synthesis Bioconjugation (e.g., biosensors, protein crosslinking) Crosslinking coatings for improved hydrolysis resistance
Stability Stable at low temperatures Sensitive to moisture; requires anhydrous conditions Hydrolyzes rapidly in aqueous media Stable in waterborne systems; long-term hydrolytic stability
Safety Profile No specific hazards reported Highly toxic; causes severe skin/eye irritation Low toxicity (commonly used in bioconjugation) Low hazard due to polymeric structure

Industrial and Research Relevance

  • This compound is favored in medicinal chemistry for its ease of use in multistep syntheses, as demonstrated in the development of α2-adrenergic agonists .
  • DCC remains prevalent in academic labs for small-scale peptide synthesis but is avoided industrially due to safety risks .
  • EDC dominates bioconjugation workflows, particularly in diagnostic tools like cardiac troponin I (cTnI) biosensors .
  • Polycarbodiimides are critical in industrial coatings, offering eco-friendly alternatives to traditional crosslinkers .

Research Findings and Case Studies

  • Case Study 1: In the synthesis of 2-(arylamino)imidazoles, this compound outperformed DCC in yield and reaction speed, attributed to its compatibility with methanol and DMSO .
  • Case Study 2 : EDC-mediated immobilization of DNA aptamers on electrodes achieved a detection limit of 0.05 nmol/L for cTnI, showcasing its precision in aqueous environments .
  • Case Study 3: Carbodilite V-series resins improved adhesion and chemical resistance in waterborne coatings at just 3–7% loading, highlighting their efficiency compared to monomeric carbodiimides .

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